2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine
Description
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Properties
CAS No. |
98840-43-8 |
|---|---|
Molecular Formula |
C12H15N3 |
Molecular Weight |
201.3 |
Purity |
95 |
Origin of Product |
United States |
Spectroscopic and Advanced Structural Characterization of 2 Methyl 1h,2h,3h,4h,9h Pyrido 3,4 B Indol 6 Amine and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H NMR, ¹³C NMR, 2D NMR Techniques)
Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds like 2-methyl-1,2,3,4-tetrahydro-9H-pyrido[3,4-b]indol-6-amine. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) atom.
¹H NMR: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For the target compound, distinct signals are expected for the aromatic protons on the indole (B1671886) ring, the aliphatic protons of the tetrahydro-piperidine ring, the N-H protons of the indole and the 6-amino group, and the N-methyl protons. The introduction of the amino group at the C6 position is expected to cause an upfield shift for the adjacent aromatic protons (H5 and H7) due to its electron-donating nature. The N-methyl group would typically appear as a singlet in the upfield region of the spectrum.
¹³C NMR: The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. The spectrum would show signals for the aromatic carbons of the indole system and the aliphatic carbons of the piperidine (B6355638) ring. The carbon attached to the amino group (C6) and the N-methyl carbon would have characteristic chemical shifts.
2D NMR Techniques: Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation) are crucial for assembling the molecular puzzle. COSY identifies protons that are coupled to each other (typically on adjacent carbons), allowing for the mapping of the aliphatic spin system in the piperidine ring. HMBC reveals long-range (2-3 bond) correlations between protons and carbons, which is essential for confirming the connectivity between the piperidine and indole rings and for assigning the positions of substituents. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Substituted Indole Moiety
| Position | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
|---|---|---|
| Aromatic CH | ~ 6.5 - 8.0 | ~ 110 - 130 |
| Indole NH | ~ 7.5 - 10.5 (broad) | - |
| Aliphatic CH₂ (piperidine ring) | ~ 2.5 - 4.0 | ~ 20 - 50 |
| N-CH₃ | ~ 2.3 | ~ 40 - 45 |
| Quaternary Aromatic C | - | ~ 125 - 140 |
Note: Data are generalized from typical spectra of related indole and pyrido[3,4-b]indole structures. rsc.org
Mass Spectrometry (MS) for Precise Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound with high precision and for obtaining structural information through the analysis of fragmentation patterns.
For 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine (Molecular Formula: C₁₂H₁₅N₃), high-resolution mass spectrometry (HRMS) would confirm its elemental composition by providing a highly accurate mass measurement of its molecular ion.
Electron Ionization (EI) mass spectrometry of tetrahydro-β-carbolines typically induces characteristic fragmentation pathways. researchgate.net A primary fragmentation mechanism for the tetrahydro-piperidine ring is the retro-Diels-Alder (RDA) reaction, which provides significant structural information. researchgate.net Other common fragmentations include the loss of radicals or small neutral molecules from the molecular ion. The presence of the N-methyl group and the 6-amino group would influence the fragmentation, potentially leading to characteristic losses and rearrangements that can be used for structural confirmation. The analysis of isotopically labeled analogues can further substantiate proposed fragmentation mechanisms. researchgate.netcore.ac.uk
Table 2: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value (Predicted) | Ion Structure/Origin |
|---|---|
| 201 | [M]⁺, Molecular Ion |
| 200 | [M-H]⁺ |
| 186 | [M-CH₃]⁺, Loss of methyl radical |
| 157 | Result of retro-Diels-Alder (RDA) fragmentation |
Note: Predicted values are based on the structure C₁₂H₁₅N₃ and common fragmentation patterns of β-carbolines. researchgate.net
Infrared (IR) Spectroscopy for the Identification of Key Functional Groups and Bond Vibrations
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. It is an effective method for identifying the presence of specific functional groups. The IR spectrum of this compound would display characteristic absorption bands corresponding to its structural features.
Key expected absorptions include:
N-H Stretching: Two distinct bands are expected in the 3500-3300 cm⁻¹ region for the primary amine (-NH₂) group, corresponding to symmetric and asymmetric stretching. A separate, often broader, band for the indole N-H stretch is also expected in this region.
C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the piperidine and methyl groups are observed just below 3000 cm⁻¹.
C=C Stretching: Aromatic ring stretching vibrations for the indole system will produce several bands in the 1600-1450 cm⁻¹ region.
N-H Bending: The scissoring vibration of the primary amine group is expected around 1650-1580 cm⁻¹.
C-N Stretching: Aliphatic and aromatic C-N stretching vibrations will be visible in the fingerprint region, typically between 1350-1000 cm⁻¹.
Table 3: Expected Characteristic IR Absorption Frequencies
| Vibrational Mode | Functional Group | Expected Frequency (cm⁻¹) |
|---|---|---|
| N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | 3500 - 3300 |
| N-H Stretch | Indole | ~3400 |
| C-H Stretch | Aromatic | 3100 - 3000 |
| C-H Stretch | Aliphatic (CH₂, CH₃) | 3000 - 2850 |
| N-H Bend | Primary Amine (-NH₂) | 1650 - 1580 |
| C=C Stretch | Aromatic Ring | 1600 - 1450 |
Note: Frequencies are typical values for these functional groups. thermofisher.com
Chromatographic Techniques for Purity Assessment and Isolation (HPLC, UPLC, GC-MS)
Chromatographic methods are essential for separating the target compound from reaction byproducts and starting materials, as well as for assessing its purity.
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the most common techniques for the analysis and purification of pyrido[3,4-b]indole derivatives. Given the polarity of the target molecule due to the amine groups, reversed-phase HPLC (using a nonpolar stationary phase like C18 and a polar mobile phase, such as a methanol/water or acetonitrile/water mixture) would be the method of choice. Detection is typically achieved using a UV detector, exploiting the strong UV absorbance of the indole chromophore.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. This technique is suitable for volatile and thermally stable compounds. While the target compound may require derivatization to increase its volatility and prevent on-column degradation, GC-MS can provide excellent separation and yield mass spectra for definitive peak identification. rsc.org It is a valuable tool for identifying trace impurities in a sample.
X-ray Crystallography for Definitive Solid-State Structural Analysis and Conformational Insights
While a crystal structure for this compound has not been reported in the reviewed literature, analyses of related pyrido[3,4-b]indole derivatives provide valuable insights into the expected structural features. researchgate.netresearchgate.net The indole ring system is expected to be essentially planar. The tetrahydro-piperidine ring, however, is non-planar and will adopt a preferred conformation, typically a half-chair or sofa conformation, to minimize steric strain. X-ray analysis would also reveal the intermolecular interactions in the crystal lattice, such as hydrogen bonding involving the indole N-H and the primary amine group, which dictate the crystal packing.
Table 4: Representative Crystallographic Data for a Pyrido[3,4-b]indole Derivative
| Parameter | Example Value (methyl 1-phenyl-9H-pyrido[3,4-b]indole-3-carboxylate) researchgate.net |
|---|---|
| Chemical Formula | C₁₉H₁₄N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.3111(5) |
| b (Å) | 7.2906(3) |
| c (Å) | 18.0875(10) |
| β (°) | 102.935(2) |
| Volume (ų) | 1453.73(12) |
Note: This data is for a related derivative and serves to illustrate the type of information obtained from X-ray crystallography. researchgate.net
Computational Chemistry and Theoretical Studies of 2 Methyl 1h,2h,3h,4h,9h Pyrido 3,4 B Indol 6 Amine
Quantum Chemical Calculations for Electronic Structure, Stability, and Aromaticity
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of the 2-methyl-1,2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-amine molecule. These methods provide a detailed picture of the electron distribution, which governs the molecule's stability, reactivity, and aromatic character.
Electronic Structure: DFT calculations are used to determine the energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests higher reactivity. For the β-carboline scaffold, theoretical calculations have been employed to analyze the electronic structure of both neutral and charged species, providing insights into their stability and excitation energies. researchgate.net Molecular Electrostatic Potential (MEP) maps are also generated to visualize the charge distribution and predict sites for electrophilic and nucleophilic attack.
Stability and Aromaticity: The stability of different conformations of the THβC ring can be assessed by calculating their relative energies. While the tetrahydro-β-carboline core is not fully aromatic, the indole (B1671886) portion retains significant aromatic character. Quantum chemical methods can quantify this aromaticity through magnetic criteria and analyze charge separation, which helps in understanding the stability of different electronic forms, such as neutral versus zwitterionic species in the parent β-carboline. researchgate.net These calculations are crucial for supporting the development of robust predictive models like QSAR. nih.govtandfonline.com
Table 1: Key Electronic Properties from Quantum Chemical Calculations
| Property | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Relates to the ability to donate an electron; important for reactivity with electrophiles. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Relates to the ability to accept an electron; important for reactivity with nucleophiles. |
| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential on the electron density surface. | Visualizes charge distribution, identifying positive (electron-poor) and negative (electron-rich) regions, which are potential sites for intermolecular interactions. |
| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and the ability to engage in dipole-dipole interactions with biological targets. |
Molecular Docking Simulations to Investigate Ligand-Target Binding Modes and Affinities
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor's active site. For derivatives of the pyrido[3,4-b]indole scaffold, docking simulations have been instrumental in identifying potential biological targets and elucidating the structural basis for their activity.
Ligand-Target Interactions: Docking studies on THβC derivatives have explored their binding to a wide range of protein targets, including enzymes and receptors implicated in cancer and neurological disorders. These targets include the ATP-binding cassette transporter G2 (ABCG2), murine double minute 2 (MDM2), and μ-opioid receptors. nih.govnih.govresearchgate.netnih.gov The simulations reveal key intermolecular interactions, such as:
Hydrogen Bonds: The indole N-H group and the 6-amine group on the target compound are potential hydrogen bond donors, while the nitrogen atoms in the pyridine (B92270) ring can act as acceptors. Studies have shown that hydrogen bonding with residues like Tyr106 in the MDM2 protein is a crucial interaction. researchgate.net
Hydrophobic Interactions: The fused ring system provides a significant hydrophobic surface that can interact with nonpolar residues in the binding pocket, such as Val93, Leu54, and Ile99 of MDM2. researchgate.net
Pi-Pi Stacking: The aromatic indole ring frequently engages in pi-pi stacking interactions with aromatic amino acid residues like tyrosine (Tyr100) and histidine (His96) in the target's active site. researchgate.net
Binding Affinity Prediction: Docking algorithms use scoring functions to estimate the binding affinity (often expressed as a docking score or binding energy in kcal/mol). These scores allow for the ranking of different compounds and the prioritization of the most promising candidates for further study. For example, docking studies of THβC analogues against the μ-opioid receptor were used to identify compounds with acceptable affinity compared to known agonists and antagonists. nih.gov
Table 2: Examples of Molecular Docking Studies on Tetrahydro-β-carboline (THβC) Derivatives
| THβC Derivative Class | Protein Target | Key Interacting Residues | Predicted Binding Mode | Reference |
| General THβC Derivatives | ABCG2 | Not specified | Inhibition of multidrug resistance | nih.govtandfonline.com |
| N-substituted THβC Analogues | μ-Opioid Receptor (MOR) | Asp147 | Interaction with key activation residue | nih.gov |
| 1- and 6-substituted Pyrido[3,4-b]indoles | MDM2 | Tyr106, Val93, Tyr100, His96 | H-bonds, hydrophobic interactions, pi-pi stacking | researchgate.net |
| C1-C3 substituted THβC Derivatives | Not specified | Not specified | Potent antimalarial activity | nih.gov |
Molecular Dynamics Simulations for Conformational Analysis and Dynamic Interactions
While molecular docking provides a static snapshot of the ligand-target complex, molecular dynamics (MD) simulations offer a dynamic view, modeling the movements of atoms and molecules over time. MD simulations are used to assess the stability of docked poses, analyze conformational changes, and refine the understanding of binding interactions.
Conformational Analysis and Stability: MD simulations are frequently performed on the complexes predicted by molecular docking. By tracking the root-mean-square deviation (RMSD) of the ligand and protein backbone over the simulation time (typically nanoseconds), researchers can evaluate the stability of the binding mode. A stable complex is characterized by low and converging RMSD values. nih.govmdpi.com These simulations have been used to confirm that N-substituted THβC analogues maintain a stable conformation within the binding pocket of the μ-opioid receptor. nih.gov
Dynamic Interactions: MD allows for the analysis of the persistence of key interactions, like hydrogen bonds, throughout the simulation. It can reveal the role of water molecules in mediating ligand-protein interactions and provide a more accurate representation of the dynamic nature of the binding pocket. Furthermore, advanced techniques like Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) can be applied to MD trajectories to calculate the binding free energy, offering a more rigorous estimation of binding affinity than docking scores alone. nih.govtandfonline.com
Table 3: Typical Analyses Performed in Molecular Dynamics Simulations
| Analysis | Description | Purpose |
| Root-Mean-Square Deviation (RMSD) | Measures the average deviation of atomic positions between a current snapshot and a reference structure. | To assess the structural stability of the protein and the ligand's binding pose over time. |
| Root-Mean-Square Fluctuation (RMSF) | Measures the fluctuation of individual residues around their average positions. | To identify flexible and rigid regions of the protein upon ligand binding. |
| Hydrogen Bond Analysis | Tracks the formation and breaking of hydrogen bonds between the ligand and receptor over the simulation. | To determine the stability and importance of specific hydrogen bonding interactions. |
| Binding Free Energy Calculation (e.g., MM-GBSA) | Post-processing of MD trajectories to estimate the free energy of binding. | To provide a more accurate prediction of binding affinity compared to initial docking scores. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to build a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For pyrido[3,4-b]indole derivatives, QSAR models serve as predictive tools to guide the design of new analogues with enhanced potency.
2D and 3D-QSAR: Both 2D and 3D-QSAR models have been developed for this class of compounds.
2D-QSAR: These models use descriptors calculated from the 2D structure, such as physicochemical properties (e.g., logP) and topological indices. A study on pyrido[3,4-b]indole derivatives used 2D chemical fingerprints with a kernel-based partial least squares (KPLS) method to successfully build predictive models for anticancer activity against colon and pancreatic cancer cell lines. nih.gov
3D-QSAR: These models, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), require the 3D alignment of the molecules and calculate steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields around them. nih.gov A 3D-QSAR study on tetrahydro-β-carboline derivatives targeting the ABCG2 transporter yielded a robust model (q² = 0.92, r² = 0.99) that highlighted the importance of electrostatic, steric, and hydrophobic fields in modulating bioactivity. nih.govtandfonline.com
Predictive Design: The output of 3D-QSAR studies is often visualized as contour maps, which indicate regions where modifying the molecular structure is likely to increase or decrease activity. For example, a CoMFA model might show that a region of positive electrostatic potential is favorable, suggesting that adding an electron-withdrawing group at that position could enhance potency. These insights are invaluable for the predictive design of new, more effective compounds. nih.gov
Table 4: Examples of QSAR Models for Pyrido[3,4-b]indole Derivatives
| QSAR Method | Target/Activity | Key Statistical Parameters | Structural Insights | Reference |
| 3D-QSAR (CoMFA/CoMSIA) | ABCG2 Inhibition | q² = 0.92, r² = 0.99 | Electrostatic, steric, and hydrophobic fields modulate bioactivity. | nih.gov |
| 3D-QSAR (CoMFA/CoMSIA) | Antitumor Activity | CoMFA: q²=0.513, r²=0.862 | Favorable substitutions are marked at positions 1, 2, 3, 7, and 9 of the β-carboline ring. | nih.gov |
| 2D-QSAR (KPLS) | Anticancer (Colon & Pancreatic) | Test set predictive r² up to 0.70 | Atom Triplet and Linear 2D fingerprints correlated well with antiproliferative activity. | nih.gov |
| 3D-QSAR (kNN MFA) | Antitumor Activity | q² = 0.743, pred_r² = 0.708 | Model explains structural requirements for antitumor activity. | researchgate.net |
Prediction of Spectroscopic Properties and Reaction Pathways via Computational Methods
Computational chemistry is also employed to predict the spectroscopic properties of molecules, which can aid in their experimental characterization and structural elucidation. Furthermore, theoretical calculations can map out potential reaction pathways, providing insights into chemical synthesis and metabolic stability.
Spectroscopic Properties: Methods like DFT can be used to calculate various spectroscopic data for 2-methyl-1,2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-6-amine.
NMR Spectra: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. Comparing predicted spectra with experimental data can confirm the proposed structure.
IR Spectra: The vibrational frequencies of the molecule can be computed, corresponding to the peaks in an infrared (IR) spectrum. This helps in identifying the presence of specific functional groups (e.g., N-H, C-N, aromatic C-H).
UV-Vis Spectra: Time-Dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λ_max) in a UV-Vis spectrum. researchgate.net Studies on the parent indole scaffold have demonstrated the reliability of these predictions. researchgate.netmdpi.com
Reaction Pathways: Quantum chemical calculations can model the transition states and intermediates of chemical reactions. This allows for the determination of activation energies and reaction thermodynamics, helping to predict the feasibility of a synthetic route or a metabolic transformation. For the THβC core, the Pictet-Spengler reaction is a key synthetic step, and its mechanism has been a topic of theoretical investigation. researchgate.net
Structure Activity Relationship Sar Investigations of 2 Methyl 1h,2h,3h,4h,9h Pyrido 3,4 B Indol 6 Amine Analogues: Mechanistic Perspectives
Impact of N2-Methylation on Molecular Recognition and Binding Interactions
The N2-position of the tetrahydro-pyrido[3,4-b]indole scaffold represents a key vector for chemical modification to probe its role in molecular recognition. While the broader class of N-substituted tetrahydro-γ-carbolines has been investigated for various biological activities, the specific impact of the N2-methyl group in 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine is a subject of detailed analysis. Studies on related N-substituted tetrahydro-γ-carbolines have shown that this position is crucial for modulating biological effects. For instance, the conjugation of peptide residues to the N-position of tetrahydro-γ-carbolines has been shown to influence their antioxidant and mitoprotective potential. beilstein-journals.org
In the context of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, a related class of compounds, the N2 position has been a primary site for acylation to explore SAR for potentiation of the cystic fibrosis transmembrane conductance regulator (CFTR). nih.govacs.org This highlights the strategic importance of the N2-substituent in orienting the molecule within a binding site and establishing key interactions. While direct comparisons of N2-methylated versus N-unsubstituted analogues of the specific title compound are not extensively detailed in the available literature, the general principles of SAR in this chemical space suggest that the N2-methyl group can influence several factors:
Steric hindrance: The methyl group can introduce steric bulk that may either be favorable or unfavorable for binding, depending on the topology of the target protein's binding pocket.
Hydrophobicity: The addition of a methyl group increases the lipophilicity of the molecule, which can impact its pharmacokinetic properties and its ability to engage in hydrophobic interactions within the binding site.
Basicity: Methylation of the N2-nitrogen can subtly alter its basicity, which in turn can affect its protonation state at physiological pH and its potential to form ionic bonds or hydrogen bonds with the target.
In contrast, methylation at the N9 position of the indole (B1671886) ring in other pyrido[3,4-b]indole derivatives has been shown to be detrimental to activity, as it can disrupt important hydrogen bond donor interactions. researchgate.net This underscores the distinct roles that different nitrogen atoms within the scaffold play in molecular recognition.
Significance of the C6-Amine Substitution for Modulating Biological Target Engagement
The C6-position of the pyrido[3,4-b]indole ring is a critical determinant of biological activity, and the nature of the substituent at this position can profoundly influence target engagement. The C6-amine of this compound is a key feature that can participate in various non-covalent interactions.
In studies of related pyrido[3,4-b]indole derivatives, the C6 position has been shown to be pivotal for potent anticancer activity. For instance, a C6-methoxy group was found to provide the best antiproliferative activity in a series of 1-naphthyl-substituted 9H-pyrido[3,4-b]indoles. researchgate.net Docking studies suggested that the oxygen of the C6-methoxy group can act as a hydrogen bond acceptor, interacting with key amino acid residues in the binding site of oncoproteins like MDM2. researchgate.net
While direct SAR studies extensively detailing the C6-amine of the title compound are limited, the known importance of this position allows for well-founded inferences. An amine group at C6 can:
Act as a hydrogen bond donor and acceptor: This dual capability allows for versatile interactions with the biological target, potentially forming strong and specific connections.
Influence electronic properties: The amino group is an electron-donating group, which can alter the electron density of the indole ring system and influence its reactivity and interaction with the target.
Serve as an attachment point for further modifications: The amine functionality provides a convenient handle for the synthesis of analogues with extended side chains or other functional groups to further probe the binding pocket.
The significance of functionalization at the C6 position is further highlighted in studies of other indole-containing natural products. For example, in the case of tryprostatin B, enzymatic functionalization of the C6 position of the indole moiety was shown to be crucial for expanding its range of biological targets. mdpi.com This underscores the general principle that the C6 position is a key "hotspot" for modulating the biological activity of indole-based scaffolds.
Influence of Substituents on the Tetrahydro-Pyrido[3,4-b]indole Scaffold on Functional Modulation
The tetrahydro-pyrido[3,4-b]indole scaffold is a versatile platform for chemical modification, and substituents at various positions can significantly modulate the functional activity of the resulting analogues.
| Position of Substitution | Type of Substituent | Observed Effect on Biological Activity | Reference Compound Class |
| C1 | 1-Naphthyl | Enhanced antiproliferative activity | 9H-pyrido[3,4-b]indoles |
| C6 | Methoxy (B1213986) | Increased anticancer potency | 9H-pyrido[3,4-b]indoles |
| C9 | Methyl | Disrupted binding interactions, detrimental to activity | 9H-pyrido[3,4-b]indoles |
| C3 | Various electron-withdrawing or electron-rich groups | Modulation of bioactivity | 9H-pyrido[3,4-b]indol-1(2H)-ones |
In a series of 9-methyl-1-phenyl-9H-pyrido[3,4-b]indole derivatives, SAR studies revealed that para-substitution with methoxy or chloro groups, and ortho-substitution with a methyl group on the C1-phenyl ring favored anti-leishmanial activity. nih.gov This indicates that the electronic and steric properties of substituents on appended aromatic rings are critical for activity.
Furthermore, the synthesis of 3-substituted 9H-pyrido[3,4-b]indol-1(2H)-one derivatives has demonstrated that a wide range of functional groups can be introduced at the C3 position, leading to compounds with diverse pharmacological profiles, including anticancer and central nervous system activities. nih.gov
Stereochemical Considerations and Diastereoselectivity in Relation to Molecular Interactions
The presence of stereocenters in analogues of this compound introduces the possibility of stereoisomers with distinct biological activities. The three-dimensional arrangement of substituents can significantly impact how a molecule fits into a chiral binding site of a biological target.
In a study of 1-methyl-substituted enantiomers of a series of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles, it was observed that there were no major differences in efficacy and potency between the enantiomers. acs.org This suggests that for this particular scaffold and biological target, the stereochemistry at the C1 position may not be a critical determinant of activity. However, this is not a universally applicable finding, and for other targets, stereoselectivity can be pronounced.
Pharmacophore Modeling and Ligand-Based Design for Target-Specific Interactions
Pharmacophore modeling and ligand-based design are powerful computational tools for understanding the key chemical features required for the biological activity of this compound analogues and for designing new, more potent and selective compounds.
A pharmacophore model for this class of compounds would typically include:
Aromatic features: The indole ring system is a key hydrophobic and aromatic feature that can engage in π-π stacking and hydrophobic interactions with the target.
Hydrogen bond donors and acceptors: The N2 and N9 nitrogens, as well as the C6-amine, can act as hydrogen bond donors or acceptors.
Positive ionizable feature: The N2-nitrogen is basic and can be protonated at physiological pH, allowing for ionic interactions.
Ligand-based approaches, which rely on the knowledge of a set of active and inactive molecules, can be used to develop a pharmacophore hypothesis even in the absence of a known 3D structure of the biological target. nih.gov Such models can then be used to virtually screen large compound libraries to identify novel hits with the desired activity.
For example, in a study of pyrido[3,4-b]indole derivatives with anticancer activity, pharmacophore modeling and 3D-QSAR studies were employed to visualize the influence of electronic and hydrophobic effects of substitutions, providing a rational basis for lead optimization. nih.gov These computational approaches are invaluable for elucidating the complex SAR of this class of compounds and for guiding the design of new therapeutic agents.
Future Directions and Advanced Research Perspectives for 2 Methyl 1h,2h,3h,4h,9h Pyrido 3,4 B Indol 6 Amine
Development of Novel and Sustainable Synthetic Methodologies for the Pyrido[3,4-b]indole Core
The construction of the pyrido[3,4-b]indole nucleus has traditionally relied on classic methods like the Pictet-Spengler reaction. nih.gov While effective, these methods can sometimes be limited by harsh conditions or narrow substrate scope. Future research must prioritize the development of more efficient, modular, and environmentally benign synthetic strategies.
Key areas of focus include:
Transition Metal Catalysis: Advanced catalytic systems offer powerful tools for constructing complex heterocycles under mild conditions. nih.gov Methodologies employing rhodium(I)-catalyzed cyclotrimerization or palladium(0)-catalyzed tandem reactions have shown promise for creating annulated pyrido[3,4-b]indoles and could be adapted for the synthesis of diverse derivatives. nih.gov These approaches allow for modularity, enabling the introduction of a wide range of functional groups.
Multicomponent Reactions (MCRs): MCRs, such as the Ugi reaction, are highly convergent and atom-economical, making them ideal for sustainable chemistry. rsc.orgrug.nl Developing a one-pot MCR protocol for the pyrido[3,4-b]indole core would significantly streamline synthesis, reduce waste, and facilitate the rapid generation of compound libraries. rug.nl The use of benign solvents like ethanol (B145695) and the avoidance of metal catalysts are key advantages of this approach. rsc.org
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance the efficiency of reactions such as metal-catalyzed couplings used to functionalize the pyrido[3,4-b]indole scaffold. nih.gov
| Synthetic Method | Traditional Approach (e.g., Classic Pictet-Spengler) | Novel/Sustainable Approach | Key Advantages of Novel Approach |
| Catalyst | Often requires strong acids. | Transition metals (Rh, Pd) or metal-free. nih.govrsc.org | Milder reaction conditions, higher selectivity. |
| Process | Multi-step, requires isolation of intermediates. | One-pot tandem reactions, multicomponent strategies. nih.govrug.nl | Increased efficiency, reduced waste, atom economy. |
| Conditions | Often requires high temperatures and prolonged reaction times. | Room temperature or microwave-assisted heating. nih.govnih.gov | Energy efficiency, faster synthesis. |
| Sustainability | May use hazardous solvents and produce significant waste. | Use of green solvents (e.g., ethanol), reduced byproducts. rsc.org | Lower environmental impact (E-factor). rug.nl |
Integration of Artificial Intelligence and Machine Learning in Computational Design and Prediction
The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery by accelerating the design-synthesize-test cycle. ijirt.orgresearchgate.net For 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine, these computational tools can be leveraged to navigate the vast chemical space and prioritize the synthesis of compounds with the highest potential.
Future applications include:
De Novo Drug Design: Generative AI models can design novel pyrido[3,4-b]indole derivatives with optimized properties. mednexus.org These models can be trained on existing compound data to learn the complex relationships between chemical structure and biological activity, generating molecules predicted to have high affinity and selectivity for a specific target.
High-Throughput Virtual Screening (HTVS): AI/ML algorithms can rapidly screen virtual libraries containing millions of pyrido[3,4-b]indole analogs against biological targets of interest, identifying promising candidates for synthesis and experimental validation. nih.gov This significantly reduces the time and cost associated with traditional high-throughput screening.
ADMET Prediction: ML models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. researchgate.net By identifying potential liabilities early in the design phase, researchers can focus resources on derivatives with more favorable drug-like profiles.
Target Identification: AI can analyze large-scale biological data to predict and validate novel biological targets for this class of compounds, moving beyond known targets. ijirt.org
| AI/ML Application | Description | Impact on Pyrido[3,4-b]indole Research |
| Generative Models | Algorithms that create new, viable molecular structures based on learned parameters. mednexus.org | Design of novel derivatives with enhanced potency and selectivity. |
| Predictive Screening | Using ML to predict the binding affinity of virtual compounds to a protein target. nih.govnih.gov | Rapidly prioritizes candidates from large virtual libraries, saving resources. |
| QSPR/QSAR Modeling | Quantitative Structure-Property/Activity Relationship models that predict physicochemical and biological properties. | Early-stage prediction of ADMET properties and potential off-target effects. |
| Network Biology | AI-driven analysis of complex biological networks to identify novel drug targets and mechanisms. ijirt.org | Uncovering new therapeutic applications for the scaffold. |
Exploration of Uncharted Biological Targets and Novel Mechanisms of Action
While pyrido[3,4-b]indole derivatives have shown activity against targets like MDM2 and TRPV1, the full spectrum of their biological interactions remains largely unexplored. nih.govnih.gov A key future direction is the systematic exploration of new therapeutic targets and mechanisms of action.
Strategies for this exploration include:
Phenotypic Screening: Unbiased screening of pyrido[3,4-b]indole libraries in disease-relevant cellular or organismal models can identify compounds with desired therapeutic effects without a preconceived target. Subsequent target deconvolution studies can then reveal novel mechanisms of action.
Chemoproteomics: Using affinity-based probes derived from this compound, researchers can "fish" for binding partners in cell lysates, providing a direct readout of the compound's interactome.
Computational Target Prediction: Docking the pyrido[3,4-b]indole scaffold against a wide array of protein structures in silico can generate hypotheses about potential off-targets or entirely new targets, which can then be validated experimentally.
| Known Target Class | Example | Potential Uncharted Areas | Therapeutic Indication |
| Oncology | MDM2 Inhibition nih.govresearchgate.net | Kinases, Epigenetic targets (e.g., HDACs), DNA repair enzymes | Cancer |
| Pain & Neurology | TRPV1 Antagonism nih.gov | Ion channels, GPCRs (e.g., Serotonin/Dopamine receptors), Enzymes in neurodegenerative pathways | Neuropathic Pain, Alzheimer's, Parkinson's |
| Infectious Disease | - | Dihydroorotate Dehydrogenase (DHODH) in parasites, mdpi.com Bacterial regulatory proteins mdpi.com | Antimalarial, Antibacterial |
| Inflammatory Disease | - | Cytokine signaling pathways (e.g., JAK-STAT), Inflammasome components | Rheumatoid Arthritis, Crohn's Disease |
Strategic Integration with Combinatorial Chemistry and High-Throughput Screening for Diverse Library Generation
To fully explore the structure-activity relationships (SAR) of the this compound scaffold, the generation of large and diverse chemical libraries is essential. researchgate.net The integration of modern synthetic methods with combinatorial chemistry and high-throughput screening (HTS) provides a powerful engine for drug discovery. slideshare.net
The strategy involves:
Scaffold-Based Library Design: Using the title compound as a central scaffold, a library can be designed by introducing diverse building blocks at key positions (e.g., the piperidine (B6355638) nitrogen, the indole (B1671886) nitrogen, and various positions on the aromatic rings).
Parallel Synthesis: Employing the efficient and modular synthetic routes discussed in section 7.1, particularly multicomponent and transition-metal-catalyzed reactions, allows for the rapid, parallel synthesis of hundreds to thousands of distinct analogs. nih.govslideshare.net
High-Throughput Screening (HTS): The resulting library is then screened against a panel of biological targets using automated, miniaturized assays. manuscriptpoint.com This process can rapidly identify "hit" compounds that show activity against a specific target. These hits then serve as the starting point for more focused lead optimization campaigns.
| Position for Diversification | Scaffold | Potential Building Blocks | Resulting Diversity |
| Piperidine Nitrogen (N-2) | This compound | Alkyl halides, Acyl chlorides, Aryl groups | Modulation of solubility, cell permeability, and target engagement. |
| Indole Nitrogen (N-9) | " | Aryl boronic acids, Alkyl halides | Probing interactions within hydrophobic pockets of target proteins. |
| Aromatic Ring (e.g., C-1, C-7) | " | Halogens, Alkoxy groups, Nitro groups (for further functionalization) | Altering electronic properties and providing vectors for further modification. |
Application in Chemical Biology as Molecular Probes and Research Tools for Biological Systems
Beyond direct therapeutic applications, derivatives of this compound can be developed into sophisticated molecular probes. These chemical tools are invaluable for dissecting complex biological pathways and validating drug targets.
Potential applications include:
Fluorescent Probes: Attaching a fluorescent dye (fluorophore) to the scaffold allows for the visualization of the compound's distribution within cells and tissues using advanced microscopy techniques. This can help confirm that a drug reaches its intended target compartment.
Affinity-Based Probes: Incorporating a biotin (B1667282) tag or a photoreactive group enables target identification and validation. Biotinylated probes can be used in pull-down assays to isolate the target protein from cell lysates, while photoaffinity labels can be used to covalently link the compound to its target upon UV irradiation.
Target Occupancy Probes: A fluorescently labeled or radiolabeled version of a potent derivative can be used in competitive binding assays to measure how effectively other, non-labeled compounds engage the same target in living cells or in vivo.
| Probe Type | Functional Group Added | Application | Information Gained |
| Fluorescent Probe | Fluorophore (e.g., Fluorescein, Rhodamine) | Cellular imaging, Fluorescence polarization assays | Subcellular localization, Target engagement, Binding kinetics. |
| Affinity Probe (Pull-down) | Biotin | Isolation of binding partners from cell lysates | Identification of direct protein targets. |
| Photoaffinity Probe | Diazirine, Benzophenone | Covalent labeling of target proteins upon UV light exposure | Irreversible labeling for target identification and binding site mapping. |
| Target Occupancy Probe | Radiolabel (e.g., ³H, ¹⁴C) or Fluorophore | Competitive binding assays in cells or tissues | Confirmation of target engagement and measurement of binding affinity in a biological context. |
By pursuing these advanced research directions, the scientific community can systematically build upon the foundation of the this compound structure to develop novel therapeutics and powerful research tools.
Q & A
Q. What are the optimized synthetic routes for 2-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indol-6-amine, and how is structural purity validated?
Methodological Answer: The compound can be synthesized via multicomponent reactions or cyclization strategies. For example, a related pyridoindole derivative (9H-pyrido[2,3-b]indol-2-amine) was synthesized using polyphosphoric acid (PPA)-mediated cyclization at 180°C for 90–120 minutes, yielding 88% product after neutralization and recrystallization . Structural validation typically employs 1H/13C NMR (to confirm proton/carbon environments) and high-resolution mass spectrometry (HRMS) for molecular weight confirmation. For instance, NMR peaks in the aromatic region (δ 6.5–8.5 ppm) and aliphatic region (δ 2.0–4.0 ppm) distinguish indole and pyridine moieties, while HRMS ensures a mass accuracy of <5 ppm .
Q. How is the antimicrobial activity of this compound evaluated, and what controls are essential?
Methodological Answer: Antimicrobial screening follows standardized protocols against Gram-positive (e.g., Staphylococcus aureus), Gram-negative (e.g., Escherichia coli), and fungal strains (e.g., Aspergillus niger). A typical assay involves:
- Broth dilution method : Serial dilutions of the compound (1–256 µg/mL) in Mueller-Hinton broth.
- Positive controls : Ciprofloxacin for bacteria, fluconazole for fungi.
- Negative controls : Solvent-only (e.g., DMSO) to rule out solvent toxicity.
- Endpoint determination : Minimum inhibitory concentration (MIC) via optical density or colony counting .
Advanced Research Questions
Q. How do molecular docking studies predict the interaction of this compound with androgen receptors (AR), and how are contradictions between computational and experimental data resolved?
Methodological Answer: Docking simulations (e.g., AutoDock Vina) use AR crystal structures (PDB ID: 2AM9) to assess binding affinity. Key steps:
- Ligand preparation : Optimize the compound’s 3D structure (e.g., using Avogadro).
- Grid box setup : Focus on AR’s ligand-binding domain (residues LEU704, GLY708, LEU707).
- Validation : Compare docking scores (e.g., −7.0 kcal/mol) with known AR agonists/antagonists .
Data contradiction resolution : If computational binding does not align with in vitro AR activity (e.g., luciferase reporter assays), re-evaluate force field parameters or perform molecular dynamics (MD) simulations (>100 ns) to assess binding stability .
Q. What structural modifications enhance the compound’s DNA-binding affinity, and how is this evaluated spectroscopically?
Methodological Answer: Modifications like halogenation (e.g., bromine at indole C5) or methylation (e.g., N2-CH3) can enhance DNA intercalation. Evaluation methods:
- Fluorescence quenching : Monitor reduced emission intensity of ethidium bromide-DNA complexes upon compound addition.
- UV-Vis titration : Hypochromicity and redshift in absorption spectra (λ = 260 nm) indicate intercalation.
- Scatchard analysis : Calculate binding constants (Kd) and stoichiometry .
For example, harman analogs (structurally similar β-carbolines) show Kd ~10⁻⁵ M for calf thymus DNA .
Q. How does the compound’s salt form (e.g., hydrochloride) influence solubility and bioactivity?
Methodological Answer: Salt formation (e.g., hydrochloride) improves aqueous solubility via protonation of basic nitrogen atoms. Protocol:
- Salt preparation : React free base with HCl in anhydrous ether.
- Solubility testing : Use shake-flask method in PBS (pH 7.4) or simulated gastric fluid (pH 1.2).
- Bioactivity comparison : Test salt vs. free base in cellular assays (e.g., IC50 in cancer cell lines). For example, 1-methyl-1H-pyridoindole hydrochloride showed enhanced solubility (>5 mg/mL) compared to the free base (<1 mg/mL) .
Data Contradiction Analysis
Q. How are discrepancies in antimicrobial activity data across studies addressed?
Key Considerations:
- Strain variability : Use ATCC reference strains (e.g., S. aureus ATCC 25923) to ensure reproducibility.
- Culture conditions : Standardize incubation time (18–24 hrs), temperature (37°C), and inoculum size (1–5 × 10⁵ CFU/mL).
- Statistical validation : Apply ANOVA with post-hoc tests (e.g., Tukey’s) to compare MIC values across studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
